Benzyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
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Overview
Description
Benzyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate is a complex compound with a fascinating structure. Let’s break it down:
Benzyl: The benzyl group consists of a benzene ring attached to a methylene (CH₂) group. It imparts aromaticity and reactivity to the compound.
1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl: This part of the molecule contains a piperazine ring with a carbonyl group (C=O) and a bromo-substituted phenyl ring. The ethoxy group (C₂H₅O) adds further complexity.
Acetate: The acetate moiety (CH₃COO⁻) is attached to the piperazine nitrogen, contributing to the overall functionality.
Preparation Methods
Synthetic Routes::
Fischer Synthesis: A Fischer synthesis using 1-benzyl-1-phenylhydrazine can yield the masked indole lactone, which is a precursor to our compound .
Other Approaches: Additional synthetic routes may involve cyclization reactions, esterification, and selective functional group transformations.
Fischer Synthesis: Typically carried out in pyridine-HCl at elevated temperatures .
Other Reactions: Conditions vary based on the specific steps involved.
- Industrial-scale production methods may involve optimized synthetic routes, purification steps, and quality control.
Chemical Reactions Analysis
Reactivity: Benzyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.
Biological Studies: Explore its interactions with cellular targets and pathways.
Industry: Evaluate its use in drug development or materials science.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Understand the signaling pathways modulated by Benzyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other indole derivatives.
Similar Compounds: Explore related structures, such as indole-based drugs or natural products.
Properties
Molecular Formula |
C22H23BrN2O5 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
benzyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C22H23BrN2O5/c1-2-29-19-9-8-16(23)12-17(19)22(28)25-11-10-24-21(27)18(25)13-20(26)30-14-15-6-4-3-5-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3,(H,24,27) |
InChI Key |
QVYVSXFUTFHOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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